6-硝基-1H-苯并三唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

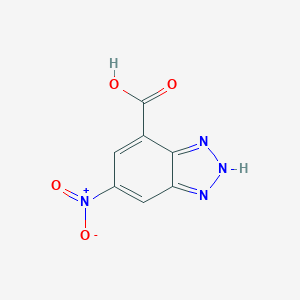

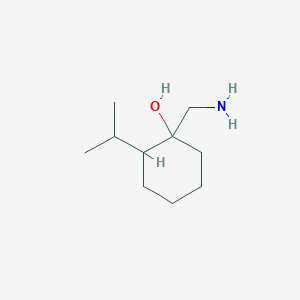

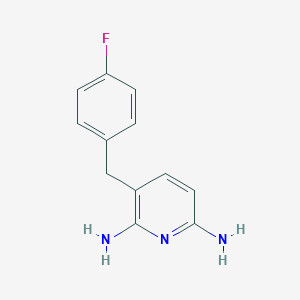

6-Nitro-1H-benzotriazole-4-carboxylic acid is a derivative of benzotriazole . Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. It has a five-membered ring that contains three consecutive nitrogen atoms . Benzotriazole derivatives have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

Synthesis Analysis

Benzotriazole derivatives are conveniently prepared from 1H-benzotriazole and are characterized by a huge synthetic potential . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor .Molecular Structure Analysis

The molecular formula of 6-Nitro-1H-benzotriazole-4-carboxylic acid is C7H4N4O4 . The structure of benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers .Chemical Reactions Analysis

Benzotriazole derivatives are characterized by a long shelf-life, and their preparations are amenable to large scales . A variety of halogenated synthons have been advantageously replaced by benzotriazole surrogates, with benefits in terms of increased stability and reduced toxicity .Physical And Chemical Properties Analysis

Benzotriazole is a white-to-light tan solid . It has a density of 1.36 g/mL, a melting point of 100 °C, and a boiling point of 350 °C . It is soluble in water at 20 g/L .科学研究应用

合成和化学转化

已合成6-氨基-7-氯-2-(2-羟基苯基)-2H-苯并三唑-4-羧酸及其衍生物,其中包括硝基基团,用于进一步的化学转化。这些化合物已被用于研究它们的发光和形成配合物的性质,展示了它们在创造具有不同功能取代基的各种2-(2-羟基苯基)-2H-苯并三唑-4-羧酸衍生物中的潜力 (V. S. Vasin, T. Y. Koldaeva, & V. Perevalov, 2013)。

胍基化试剂

引入电子吸引基团,如6-硝基衍生物,增强了苯并三唑的离去基特性,使N,N'-二叔丁氧羰基-1H-苯并三唑-1-羧酰胺基高效试剂能够将一次和二次胺转化为二保护胍基。这种应用在溶液和固相合成中具有重要意义,展示了该化合物在合成有机化学中的多功能性 (H. Musiol & L. Moroder, 2001)。

发光性能

已探索了由苯并三唑-5-羧酸和辅助芳香二羧酸配体合成的材料的发光性能,显示了在开发新型发光探针方面的潜力。这些材料已经测试其对CO2的吸收能力以及在空气和水中的稳定性,表明它们在环境监测和气体吸附技术中的适用性 (Wei-ping Xie et al., 2018)。

固相合成

相关化合物4-氯-2-氟-5-硝基苯甲酸已经证明其作为杂环定向合成中的多反应性构建块的实用性。其在通过聚合物支持方法制备取代氮杂环化合物中的应用展示了硝基苯并三唑衍生物在快速和多样化合成杂环支架中的潜力,这对于药物发现和开发至关重要 (Soňa Křupková等,2013)。

生物转化见解

对苯并三唑的生物转化研究,包括6-硝基-1H-苯并三唑-4-羧酸衍生物,已经为活性污泥中的好氧生物降解机制提供了见解。对主要转化产物的鉴定和降解途径的阐明有助于理解这些化合物的环境命运。这些知识对评估苯并三唑衍生物的环境影响以及制定减轻它们在水环境中存在的策略至关重要 (Sebastian Huntscha et al., 2014)。

属性

IUPAC Name |

6-nitro-2H-benzotriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4O4/c12-7(13)4-1-3(11(14)15)2-5-6(4)9-10-8-5/h1-2H,(H,12,13)(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCPTYPYZSGOJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NNN=C21)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423322 |

Source

|

| Record name | 1H-Benzotriazole-7-carboxylicacid, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitro-1H-benzotriazole-4-carboxylic acid | |

CAS RN |

117886-75-6 |

Source

|

| Record name | 1H-Benzotriazole-7-carboxylicacid, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B58379.png)

![(6E)-4-Amino-3-[[4-[[4-[(2Z)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoyl]amino]phenyl]diazenyl]-6-[(2-methoxyphenyl)hydrazinylidene]-5-oxonaphthalene-1-sulfonic acid](/img/structure/B58380.png)

![2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole](/img/structure/B58395.png)